Ammonium 2-(4-nonylphenoxy)ethyl sulfate
Overview
Description
Ammonium 2-(4-nonylphenoxy)ethyl sulfate is a chemical compound with the molecular formula C17H31NO5S. It is known for its surfactant properties, making it useful in various industrial and research applications . This compound is derived from nonylphenol and ethylene oxide condensation, followed by sulfation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2-(4-nonylphenoxy)ethyl sulfate typically involves the condensation of nonylphenol with ethylene oxide, followed by sulfation. The reaction conditions often require anhydrous environments to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and ethylene oxide are reacted under controlled temperatures and pressures. The sulfation step is usually carried out using sulfur trioxide or chlorosulfonic acid as the sulfating agents .
Chemical Reactions Analysis
Types of Reactions
Ammonium 2-(4-nonylphenoxy)ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group to a sulfide.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides .
Scientific Research Applications
Ammonium 2-(4-nonylphenoxy)ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is employed in cell lysis buffers and protein extraction protocols.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersing agents
Mechanism of Action
The mechanism of action of ammonium 2-(4-nonylphenoxy)ethyl sulfate primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. This property is crucial in applications like emulsification and dispersion. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and denature proteins .
Comparison with Similar Compounds
Similar Compounds
- Ammonium nonylphenol ethoxylate sulfate
- Sodium 2-(4-nonylphenoxy)ethyl sulfate
- Nonylphenol ethoxylates
Uniqueness
Ammonium 2-(4-nonylphenoxy)ethyl sulfate is unique due to its specific combination of nonylphenol and ethylene oxide, followed by sulfation. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
azanium;2-(4-nonylphenoxy)ethyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O5S.H3N/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)21-14-15-22-23(18,19)20;/h10-13H,2-9,14-15H2,1H3,(H,18,19,20);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCWGZGQNDVYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31691-97-1 | |
Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(4-nonylphenoxy)-, ammonium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31691-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31691-97-1 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(4-nonylphenoxy)-, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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